molecular formula C9H14N2O2 B1486606 2-cyano-N-methyl-N-(oxan-4-yl)acetamide CAS No. 1155586-14-3

2-cyano-N-methyl-N-(oxan-4-yl)acetamide

Cat. No.: B1486606
CAS No.: 1155586-14-3
M. Wt: 182.22 g/mol
InChI Key: BITUSFUAVZDTRM-UHFFFAOYSA-N
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Description

2-cyano-N-methyl-N-(oxan-4-yl)acetamide is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-cyano-N-methyl-N-(oxan-4-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with various enzymes and proteins, facilitating the synthesis of heterocyclic compounds. The cyano group in this compound is highly reactive and can participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis . Additionally, the compound’s interactions with enzymes such as cytochrome P450 can lead to the formation of metabolites that may have therapeutic or toxicological implications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular processes can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cell signaling and metabolism, while long-term exposure could result in more sustained alterations in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are likely due to the compound’s interactions with critical cellular pathways and the generation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell . Additionally, this compound can affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . Its distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors can influence the compound’s localization and its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound can be targeted to particular organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, mitochondrial localization may enhance the compound’s effects on cellular energy production and apoptosis .

Properties

IUPAC Name

2-cyano-N-methyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITUSFUAVZDTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.